molecular formula C7H11ClN2O3S B1439555 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride CAS No. 1181458-70-7

5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride

Cat. No.: B1439555
CAS No.: 1181458-70-7
M. Wt: 238.69 g/mol
InChI Key: MSCAHWVBWYREEV-UHFFFAOYSA-N
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Description

5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an amino group, a methoxy group, and a sulfonamide group attached to a benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with sulfonamide-binding proteins, which are involved in various metabolic pathways. The nature of these interactions often involves the inhibition of enzyme activity, leading to changes in metabolic flux and metabolite levels .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular processes. The compound’s ability to inhibit sulfonamide-binding proteins is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, with some studies indicating potential impacts on cell viability and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and changes in gene expression. At higher doses, toxic or adverse effects may be observed, including potential impacts on organ function and overall health . Threshold effects have also been noted, indicating a dosage-dependent response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in inhibiting sulfonamide-binding proteins is particularly noteworthy, as it can lead to significant changes in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions are crucial for understanding the compound’s overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its effectiveness and interactions with other biomolecules .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride is unique due to the presence of both an amino and methoxy group on the benzene ring, along with the sulfonamide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5-amino-2-methoxybenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S.ClH/c1-12-6-3-2-5(8)4-7(6)13(9,10)11;/h2-4H,8H2,1H3,(H2,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCAHWVBWYREEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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